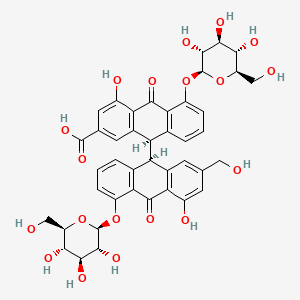

Sennoside C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Senósido C: es un compuesto natural que pertenece a la clase de los glucósidos de antraquinona . Los senósidos son conocidos por sus potentes propiedades laxantes y hemostáticas.

Métodos De Preparación

Rutas Sintéticas::

- El senósido C se puede sintetizar mediante diversos métodos, incluidas las transformaciones químicas y las reacciones de glicosilación.

- Una ruta sintética común implica la glicosilación de agliconas de antraquinona con unidades de glucosa. La estructura específica de la aglicona determina el tipo de senósido producido.

- La producción industrial de senósidos normalmente implica la extracción de las hojas de Senna.

- Las hojas se cosechan, se secan y se procesan para obtener los compuestos activos.

- Los métodos de extracción incluyen la maceración, la percolación o la extracción Soxhlet.

Análisis De Reacciones Químicas

Tipos de Reacciones::

- Los senósidos pueden sufrir varias reacciones, entre ellas:

Oxidación: Ruptura oxidativa del anillo de antraquinona.

Reducción: Reducción de los grupos carbonilo.

Sustitución: Reacciones de sustitución en varias posiciones.

- Los reactivos comunes incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y catalizadores ácidos/básicos.

- El senósido C reacciona para formar derivados de aglicona , como reína y emodina .

- Estas agliconas presentan actividades biológicas similares.

Aplicaciones Científicas De Investigación

Química::

- Los senósidos sirven como herramientas valiosas para estudiar las reacciones de glicosilación y la química de los carbohidratos.

- Los investigadores exploran su reactividad y selectividad en los procesos de glicosilación.

- Propiedades Laxantes: Los senósidos se utilizan ampliamente para tratar el estreñimiento. Actúan reteniendo agua en los intestinos, lo que favorece la evacuación intestinal .

- Efectos Hemostáticos: Los senósidos han demostrado eficacia en el control de hemorragias del estómago y el duodeno. Aumentan el recuento de plaquetas y los niveles de fibrinógeno, acortan los tiempos de coagulación y protegen contra el daño de la mucosa gástrica .

- Los senósidos encuentran aplicaciones en las industrias farmacéutica y de la medicina herbal.

- Son componentes esenciales de los laxantes naturales y las infusiones de hierbas.

Mecanismo De Acción

- Los senósidos ejercen sus efectos principalmente en el intestino grueso .

- Tras la administración oral, se absorben parcialmente en el intestino delgado.

- En el colon, sufren hidrólisis y reducción para formar reína antrona o reína antrona-8-glucopiranósido .

- La reína antrona se considera el verdadero componente activo responsable del efecto laxante.

- Además, los senósidos inhiben el transporte de glucosa y sodio a través de la pared intestinal, estimulando la peristalsis.

Comparación Con Compuestos Similares

- Los senósidos son únicos debido a sus propiedades duales: laxante y hemostático.

- Los compuestos similares incluyen otros glucósidos de antraquinona que se encuentran en plantas medicinales, como aloe-emodina y reína .

Propiedades

Número CAS |

37271-16-2 |

|---|---|

Fórmula molecular |

C42H40O19 |

Peso molecular |

848.8 g/mol |

Nombre IUPAC |

4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |

InChI |

InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26?,27?,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 |

Clave InChI |

ZFWOUNNKSHIAFK-JZOSXXJUSA-N |

SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |

SMILES isomérico |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |

SMILES canónico |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |

Sinónimos |

rel-(9R,9’R)-5,5’-Bis(β-D-Glucopyranosyloxy)-9,9’,10,10’-tetrahydro-4,4’-dihydroxy-2’-(hydroxymethyl)-10,10’-dioxo[9,9’-bianthracene]-2-carboxylic Acid; (R*,R*)-5,5’-bis(β-D-Glucopyranosyloxy)-9,9’,10,10’-tetrahydro-4,4’-dihydroxy-2’-(hydroxymethyl)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.